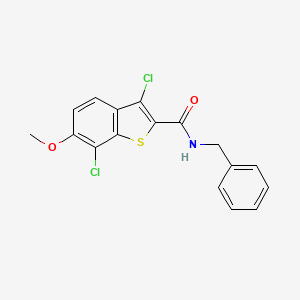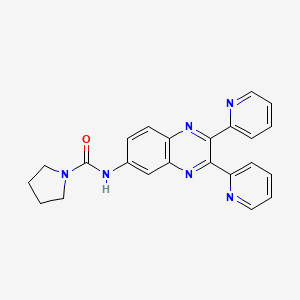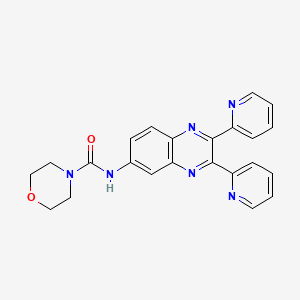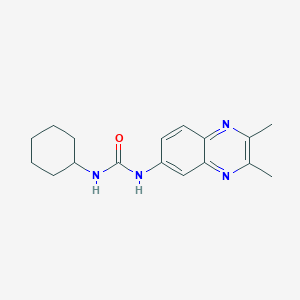
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea
描述
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea, commonly known as BQ-123, is a selective endothelin A (ETA) receptor antagonist. It is a synthetic compound that is widely used in scientific research to study the role of endothelin in various physiological and pathological processes.
作用机制
BQ-123 selectively blocks the N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea receptor, which is a G-protein-coupled receptor that is coupled to the phospholipase C (PLC) signaling pathway. When endothelin binds to the this compound receptor, it activates the PLC pathway, which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then activate downstream signaling pathways that lead to vasoconstriction and cell proliferation. BQ-123 blocks this pathway by preventing endothelin from binding to the this compound receptor, thereby inhibiting the vasoconstrictive and proliferative effects of endothelin.
Biochemical and Physiological Effects:
BQ-123 has been shown to have various biochemical and physiological effects in different experimental models. In animal studies, BQ-123 has been shown to reduce blood pressure, improve endothelial function, and prevent vascular remodeling. In vitro studies have shown that BQ-123 inhibits the proliferation of various cell types, including smooth muscle cells, endothelial cells, and cancer cells. BQ-123 has also been shown to have anti-inflammatory effects in various experimental models.
实验室实验的优点和局限性
BQ-123 has several advantages for laboratory experiments. It is a selective N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea receptor antagonist, which allows researchers to study the specific effects of this compound receptor activation without affecting the ETB receptor. BQ-123 is also highly potent and has a long half-life, which allows for sustained inhibition of this compound receptor activation. However, BQ-123 has some limitations as well. It is a synthetic compound that may have off-target effects, and its effects may vary depending on the experimental model used.
未来方向
There are several future directions for research on BQ-123. One area of interest is the role of endothelin in various pathological conditions, such as hypertension, atherosclerosis, and cancer. Another area of interest is the development of more selective and potent N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea receptor antagonists that can be used in clinical settings. Additionally, the use of BQ-123 in combination with other drugs and therapies is an area of active research. Overall, BQ-123 is a valuable tool for studying the role of endothelin in various physiological and pathological processes, and its use in scientific research is likely to continue to expand in the future.
科学研究应用
BQ-123 is widely used in scientific research to study the role of endothelin in various physiological and pathological processes. Endothelin is a potent vasoconstrictor that plays a critical role in the regulation of blood pressure, vascular tone, and cell proliferation. BQ-123 selectively blocks the N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-di-2-pyridinyl-6-quinoxalinyl)urea receptor, which is responsible for most of the vasoconstrictive and proliferative effects of endothelin, without affecting the ETB receptor.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N6O3/c34-27(30-15-17-7-10-23-24(13-17)36-16-35-23)31-18-8-9-19-22(14-18)33-26(21-6-2-4-12-29-21)25(32-19)20-5-1-3-11-28-20/h1-14H,15-16H2,(H2,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOPVMJZBFHXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=N5)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3443471.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B3443488.png)





![N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3443539.png)
![methyl 2-({[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3443547.png)



